molecular formula C15H14BrNO3S2 B15122150 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Cat. No.: B15122150
M. Wt: 400.3 g/mol
InChI Key: KWIFGGDVXLFVGT-XFFZJAGNSA-N
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Description

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a bromophenyl group, and a butanoic acid moiety

Preparation Methods

The synthesis of 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid typically involves multiple steps. One common synthetic route includes the condensation of 3-bromobenzaldehyde with thiazolidine-2,4-dione under specific conditions to form the intermediate compound. This intermediate is then reacted with 3-methylbutanoic acid in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity .

Chemical Reactions Analysis

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium iodide for substitution. .

Scientific Research Applications

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity to certain proteins, while the butanoic acid moiety can facilitate cellular uptake. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid include:

Properties

Molecular Formula

C15H14BrNO3S2

Molecular Weight

400.3 g/mol

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

InChI

InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-4-3-5-10(16)6-9/h3-8,12H,1-2H3,(H,19,20)/b11-7-

InChI Key

KWIFGGDVXLFVGT-XFFZJAGNSA-N

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S

Origin of Product

United States

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